molecular formula C26H25N3O5S B2382033 3-(4-(N,N-diethylsulfamoyl)benzamido)-N-phenylbenzofuran-2-carboxamide CAS No. 887888-66-6

3-(4-(N,N-diethylsulfamoyl)benzamido)-N-phenylbenzofuran-2-carboxamide

Cat. No.: B2382033
CAS No.: 887888-66-6
M. Wt: 491.56
InChI Key: ODLDKQCXSWECME-UHFFFAOYSA-N
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Description

3-(4-(N,N-diethylsulfamoyl)benzamido)-N-phenylbenzofuran-2-carboxamide is a benzofuran-based carboxamide derivative featuring a sulfamoyl group at the para position of the benzamido moiety. The diethylsulfamoyl group introduces steric bulk and polar characteristics, which may enhance solubility and influence biological interactions, such as enzyme binding or membrane permeability .

Properties

IUPAC Name

3-[[4-(diethylsulfamoyl)benzoyl]amino]-N-phenyl-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S/c1-3-29(4-2)35(32,33)20-16-14-18(15-17-20)25(30)28-23-21-12-8-9-13-22(21)34-24(23)26(31)27-19-10-6-5-7-11-19/h5-17H,3-4H2,1-2H3,(H,27,31)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLDKQCXSWECME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(N,N-diethylsulfamoyl)benzamido)-N-phenylbenzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a halogenated benzofuran compound in the presence of a palladium catalyst.

    Attachment of Sulfamoylbenzamido Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-(N,N-diethylsulfamoyl)benzamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran core or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

3-(4-(N,N-diethylsulfamoyl)benzamido)-N-phenylbenzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(4-(N,N-diethylsulfamoyl)benzamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors.

    Interfering with Signal Transduction: Disrupting cellular signaling pathways involved in disease progression.

Comparison with Similar Compounds

Structural Similarities and Differences

The benzofuran-2-carboxamide core is shared among several analogs (Table 1). Key variations lie in substituents on the benzamido and phenyl groups, which critically alter physicochemical and biological properties.

Table 1: Structural Comparison of Benzofuran-2-carboxamide Derivatives

Compound Name Substituents on Benzamido Group Substituents on Phenyl Group Molecular Formula Key Features
3-(4-(N,N-diethylsulfamoyl)benzamido)-N-phenylbenzofuran-2-carboxamide 4-(N,N-diethylsulfamoyl) None (N-phenyl) C₂₆H₂₄N₄O₅S Sulfonamide group enhances polarity and potential receptor binding
3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide Amino (-NH₂) 4-methylphenyl C₁₆H₁₄N₂O₂ Amino group increases polarity; methylphenyl enhances lipophilicity
3-(3,4-dimethoxybenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide 3,4-dimethoxy 4-nitrophenyl C₂₄H₁₉N₃O₇ Methoxy (electron-donating) and nitro (electron-withdrawing) groups modulate electronic properties

Physicochemical and Pharmacological Properties

  • Solubility and Polarity: The diethylsulfamoyl group in the target compound increases polarity compared to methylphenyl () but reduces it relative to nitro groups ().
  • Biological Activity :

    • While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:
  • Hydroxamic acids () exhibit antioxidant properties due to radical scavenging . The target compound’s sulfamoyl group may confer distinct interactions, such as inhibition of sulfotransferases or carbonic anhydrases.

Biological Activity

3-(4-(N,N-diethylsulfamoyl)benzamido)-N-phenylbenzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O3S, with a molecular weight of approximately 350.45 g/mol. Its structure includes a benzofuran core, which is known for its diverse pharmacological properties.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : It has been identified as an enzyme inhibitor, modulating the activity of specific enzymes involved in disease pathways.
  • Receptor Modulation : The compound can interact with various receptors, altering their signaling pathways which may lead to therapeutic effects.
  • Cellular Signaling Interference : It affects cellular signaling pathways, potentially influencing processes such as cell proliferation and apoptosis.

Biological Activity

The biological activity of this compound has been evaluated in several studies:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : An evaluation of its effects on breast cancer cells showed a significant reduction in cell viability, indicating potential as an anticancer agent.

Enzyme Inhibition Studies

The compound has shown promise in inhibiting key enzymes related to metabolic disorders:

  • α-Glucosidase Inhibition : Similar compounds have demonstrated IC50 values significantly lower than standard inhibitors like acarbose, suggesting potential for managing diabetes.

Comparative Analysis with Related Compounds

To illustrate the uniqueness of this compound, the following table compares it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-Phenylbenzofuran-2-carboxamideLacks sulfamoyl groupDifferent chemical properties
4-(N,N-Diethylsulfamoyl)benzamido derivativesSimilar sulfamoyl moietyDifferent core structures
6,7-Dichloro-4-(dimethylsulfamoyl)-1-benzofuran-2-carboxylic acidContains chlorinated benzofuranDifferent halogenation pattern

This table highlights how the combination of functional groups in our compound enhances its reactivity and potential biological activity compared to its analogs.

Case Studies and Research Findings

Several case studies have focused on the pharmacological applications of benzofuran derivatives, including our compound:

  • Study on Antimicrobial Activity : Research indicated that benzofuran derivatives exhibit significant antimicrobial properties, suggesting that this compound may also possess similar activity.
  • In Silico Studies : Computational modeling has shown strong binding affinities to target proteins involved in cancer progression, supporting the hypothesis that this compound could be developed into a therapeutic agent.

Q & A

Basic: What are the recommended synthetic routes for 3-(4-(N,N-diethylsulfamoyl)benzamido)-N-phenylbenzofuran-2-carboxamide, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, typically starting with the benzofuran core functionalization. Key steps include:

  • Amide coupling : Activation of carboxylic acid groups (e.g., using EDCI or HOBt) for coupling with amines under inert atmospheres to prevent oxidation .
  • Sulfamoyl group introduction : Reacting with diethylamine sulfamoyl chloride under basic conditions (e.g., NaH in DMF) .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling temperature (60–80°C) and solvent polarity (e.g., DCM/EtOAc gradients) .
    Critical parameters include reaction time (24–48 hrs for coupling), stoichiometry (1.2:1 molar ratio for amine), and solvent choice (polar aprotic solvents like DMF for sulfonylation) .

Basic: What spectroscopic and chromatographic methods are essential for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of substituents (e.g., benzofuran protons at δ 6.5–8.0 ppm, diethylsulfamoyl methyl groups at δ 1.1–1.3 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching C₂₄H₂₅N₃O₅S) and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection (λ = 254 nm) .
  • X-ray crystallography : For resolving stereochemical ambiguities in the benzamido and sulfamoyl groups .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the diethylsulfamoyl group in biological activity?

  • Analog synthesis : Replace the diethylsulfamoyl group with methylsulfonamide, sulfonic acid, or cyclic sulfamates to assess hydrophobicity and hydrogen-bonding effects .
  • Biological assays : Test analogs against target enzymes (e.g., carbonic anhydrase) using fluorescence-based inhibition assays. Compare IC₅₀ values to correlate substituent effects .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to visualize interactions between the sulfamoyl group and active-site residues .

Advanced: How should researchers address contradictions in solubility data across different experimental conditions?

  • Method standardization : Use consistent solvents (e.g., DMSO for stock solutions) and temperature (25°C) for solubility measurements .
  • pH-dependent studies : Measure solubility in buffers (pH 2–8) to mimic physiological conditions, as sulfamoyl groups may ionize .
  • Cross-validation : Compare results from nephelometry, UV-Vis spectroscopy, and HPLC to resolve discrepancies .

Advanced: What strategies are effective for improving metabolic stability of this benzofuran carboxamide derivative?

  • Isotope labeling : Incorporate deuterium at metabolically labile sites (e.g., benzofuran methyl groups) to slow CYP450-mediated oxidation .
  • Prodrug design : Mask the sulfamoyl group as a phosphonate ester to enhance bioavailability and reduce first-pass metabolism .
  • In vitro microsomal assays : Use human liver microsomes to identify major metabolites and guide structural modifications .

Advanced: How can computational tools predict off-target interactions of this compound?

  • Pharmacophore modeling : Map electrostatic and hydrophobic features to screen against databases like ChEMBL for potential off-targets (e.g., kinase or GPCR binding) .
  • Machine learning : Train models on toxicity datasets (e.g., Tox21) to predict hepatotoxicity or cardiotoxicity risks .
  • Molecular dynamics simulations : Assess binding stability to non-target proteins over 100-ns trajectories to identify persistent interactions .

Basic: What in vitro assays are recommended for preliminary evaluation of its pharmacological potential?

  • Enzyme inhibition : Fluorescence-based assays for targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) .
  • Cell viability assays : MTT or ATP-luciferase tests in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity .
  • Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) using [³H]-labeled competitors .

Advanced: How can researchers resolve crystallographic disorder in the benzofuran core during X-ray analysis?

  • Low-temperature data collection : Cool crystals to 100 K to reduce thermal motion .
  • Twinned refinement : Use software like SHELXL to model overlapping electron densities in disordered regions .
  • Alternative crystal forms : Screen for co-crystals with small molecules (e.g., caffeine) to stabilize the lattice .

Advanced: What experimental and computational approaches validate the compound’s mechanism of action?

  • CRISPR-Cas9 knockout : Delete putative target genes (e.g., HDAC6) in cell lines to confirm loss of compound efficacy .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified target proteins .
  • Transcriptomics : RNA-seq analysis of treated cells to identify differentially expressed pathways .

Basic: How should stability studies be designed under varying storage conditions?

  • Forced degradation : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, monitoring degradation via HPLC .
  • Lyophilization : Assess stability in lyophilized vs. solution states, using trehalose as a cryoprotectant .

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